Cas no 394236-84-1 (methyl 2-({1-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoylpropyl}sulfanyl)acetate)

Methyl 2-({1-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoylpropyl}sulfanyl)acetate is a specialized organic compound featuring a 1,3,4-thiadiazole core with a phenyl substituent, a carbamoylpropyl linkage, and a sulfanylacetate ester group. Its structural complexity offers versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research. The thiadiazole moiety contributes to potential bioactivity, while the ester group enhances reactivity for further derivatization. The compound's well-defined molecular architecture allows for precise modifications, making it valuable in the development of novel pharmacophores or functional materials. Its stability under standard conditions ensures reliable handling in laboratory settings. This compound is primarily used in research as an intermediate for synthesizing more complex molecules with tailored properties.
methyl 2-({1-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoylpropyl}sulfanyl)acetate structure
394236-84-1 structure
Product Name:methyl 2-({1-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoylpropyl}sulfanyl)acetate
CAS No:394236-84-1
MF:C15H17N3O3S2
MW:351.443780660629
CID:6435737
PubChem ID:16815383
Update Time:2025-05-25

methyl 2-({1-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoylpropyl}sulfanyl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-({1-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoylpropyl}sulfanyl)acetate
    • F0748-0415
    • methyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)butan-2-yl)thio)acetate
    • AB00672425-01
    • methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate
    • 394236-84-1
    • AKOS024598889
    • Acetic acid, 2-[[1-[[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]propyl]thio]-, methyl ester
    • Inchi: 1S/C15H17N3O3S2/c1-3-11(22-9-12(19)21-2)13(20)16-15-18-17-14(23-15)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3,(H,16,18,20)
    • InChI Key: SUHOOUZWIASVDE-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)CSC(C(NC1=NN=C(C2=CC=CC=C2)S1)=O)CC

Computed Properties

  • Exact Mass: 351.07113376g/mol
  • Monoisotopic Mass: 351.07113376g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 135Ų

Experimental Properties

  • Density: 1.330±0.06 g/cm3(Predicted)
  • pka: 7.91±0.50(Predicted)

methyl 2-({1-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoylpropyl}sulfanyl)acetate Pricemore >>

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Additional information on methyl 2-({1-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoylpropyl}sulfanyl)acetate

Recent Advances in the Study of Methyl 2-({1-(5-Phenyl-1,3,4-thiadiazol-2-yl)carbamoylpropyl}sulfanyl)acetate (CAS: 394236-84-1)

Methyl 2-({1-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoylpropyl}sulfanyl)acetate (CAS: 394236-84-1) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, particularly in the context of anti-inflammatory and anticancer activities. This research brief aims to summarize the latest findings and provide insights into the compound's potential as a drug candidate.

The compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor effects. The presence of the phenyl and thiadiazole moieties in its structure suggests a strong potential for interaction with biological targets, such as enzymes and receptors. Recent synthetic approaches have optimized the yield and purity of methyl 2-({1-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoylpropyl}sulfanyl)acetate, making it more accessible for further pharmacological evaluation.

In vitro studies have demonstrated that the compound exhibits promising anti-inflammatory activity by inhibiting key pro-inflammatory cytokines, such as TNF-α and IL-6. Molecular docking simulations suggest that it may interact with the active sites of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory response. These findings highlight its potential as a dual inhibitor, which could offer advantages over existing single-target anti-inflammatory drugs.

Additionally, methyl 2-({1-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoylpropyl}sulfanyl)acetate has shown cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies indicate that the compound induces apoptosis via the mitochondrial pathway, characterized by the activation of caspases and the release of cytochrome c. Its ability to modulate the expression of Bcl-2 family proteins further supports its role as a potential anticancer agent.

Despite these promising results, challenges remain in the development of this compound as a therapeutic agent. Pharmacokinetic studies are needed to evaluate its bioavailability, metabolism, and potential toxicity in vivo. Furthermore, structural modifications may be required to enhance its selectivity and reduce off-target effects. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to advance this research and translate it into clinical applications.

In conclusion, methyl 2-({1-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoylpropyl}sulfanyl)acetate (CAS: 394236-84-1) represents a promising candidate for further investigation in the fields of anti-inflammatory and anticancer drug development. Its unique chemical structure and multifaceted biological activities make it a valuable subject for ongoing research. Future studies should focus on optimizing its pharmacological profile and exploring its therapeutic potential in preclinical models.

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